molecular formula C19H32N2 B14359675 4-[(4-Aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline CAS No. 90680-41-4

4-[(4-Aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline

Cat. No.: B14359675
CAS No.: 90680-41-4
M. Wt: 288.5 g/mol
InChI Key: USRHXDXGAYFJDP-UHFFFAOYSA-N
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Description

4-[(4-Aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline is an organic compound that belongs to the class of amines. This compound is characterized by the presence of an aniline group substituted with two isopropyl groups and a cyclohexylmethyl group bearing an amino substituent. The structure of this compound makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the cyclohexylmethyl group: This can be achieved by the hydrogenation of benzyl cyanide to form cyclohexylmethylamine.

    Substitution Reaction: The cyclohexylmethylamine is then reacted with 2,6-di(propan-2-yl)aniline under suitable conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-[(4-Aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-Aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Methylenebis(cyclohexylamine): Similar in structure but lacks the isopropyl groups.

    4,4’-Diaminodicyclohexylmethane: Another related compound with a similar cyclohexylamine structure.

Uniqueness

4-[(4-Aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline is unique due to the presence of both isopropyl groups and the cyclohexylmethyl group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

90680-41-4

Molecular Formula

C19H32N2

Molecular Weight

288.5 g/mol

IUPAC Name

4-[(4-aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline

InChI

InChI=1S/C19H32N2/c1-12(2)17-10-15(11-18(13(3)4)19(17)21)9-14-5-7-16(20)8-6-14/h10-14,16H,5-9,20-21H2,1-4H3

InChI Key

USRHXDXGAYFJDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1N)C(C)C)CC2CCC(CC2)N

Origin of Product

United States

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